molecular formula C12H10N2O7 B1205004 NP-O-SU CAS No. 75679-31-1

NP-O-SU

Cat. No.: B1205004
CAS No.: 75679-31-1
M. Wt: 294.22 g/mol
InChI Key: WXEZCVSZMLAVNV-UHFFFAOYSA-N
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Description

NP-O-SU, also known as 4-Hydroxy-3-nitrophenylacetic acid Succinimide Ester, is a chemical compound used for conjugating to proteins to form immunogenic agents . It has a molecular weight of 294.22 and a molecular formula of C12H10N2O7 .


Physical and Chemical Properties Analysis

This compound has an absorption maximum (Lambda Max) of 430 nm and an extinction coefficient at Lambda max of 4230/M/cm . More detailed physical and chemical properties are not specified in the search results.

Scientific Research Applications

Nanoparticle Toxicity and Biomedical Research

Nanoparticles (NPs) are at the forefront of modern nanotechnology, particularly in biomedical research. Water-soluble NPs are used in various applications, including diagnostics for imaging molecular markers of diseases and malignant tumors. They are also instrumental in the targeted delivery of drugs to specific tissues and organs, and as active components in therapies like photodynamic therapy and hyperthermic tumor destruction. However, their toxicity to living organisms is a limiting factor for in vivo use, necessitating extensive research on their harmful effects and transport patterns in living systems (Sukhanova et al., 2018).

Plant-Derived Nanoparticles

Plant-derived nanostructures, including NPs, find applications in healthcare, food, cosmetics, biomedical science, and environmental health. Plants offer a sustainable and renewable platform for NP production, aiding in various fields such as medicine, industry, and agriculture (Mohammadinejad et al., 2016).

Zinc Oxide Nanoparticles in Biomedicine

Zinc oxide (ZnO) NPs are a notable example in biomedical research. Their anticancer and antimicrobial activities, ability to generate reactive oxygen species, and use as drug carriers for targeted delivery make them valuable in various biomedical applications (Mishra et al., 2017).

Antibacterial Applications of Nanoparticles

NPs are increasingly used as alternatives to antibiotics, particularly in antibacterial coatings for implantable devices and medicinal materials. They also play a role in antibiotic delivery systems, bacterial detection, and antibacterial vaccines (Wang et al., 2017).

Biogenic Synthesis of Nanoparticles

Biogenic synthesis of NPs, particularly zinc oxide NPs, is an eco-friendly approach free from chemical contaminants. It uses natural reductants like plant extracts, enzymes, or proteins for NP synthesis, influencing their structure and morphology (Ahmed et al., 2017).

Silica Nanoparticles in Bioimaging and Biosensing

Silica NPs are utilized in bioimaging and biosensing research, offering sensitive, noninvasive data collection for early-stage cancer diagnosis, stem cell tracking, and drug delivery (Tallury et al., 2008).

Environmental Impact of Engineered Nanoparticles

The widespread use of NPs raises concerns about their impact on the soil microbiome, affecting soil properties and microbial activities. The review by Khanna et al. discusses the biosynthesis, types, toxicity mechanisms, and environmental fate of NPs, highlighting the need for sustainable NP synthesis and regulatory actions (Khanna et al., 2021).

Nanoparticles in Modern Medicine

NPs have revolutionized modern medicine, with applications ranging from imaging agents to drug and gene delivery systems. Their unique properties enable analyses and therapies that are otherwise unachievable (Joseph et al., 2023).

Mechanism of Action

The mechanism of action of NP-O-SU involves its use for conjugating to proteins in order to form immunogenic agents and raise antibodies .

Properties

CAS No.

75679-31-1

Molecular Formula

C12H10N2O7

Molecular Weight

294.22 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-nitrophenyl)acetate

InChI

InChI=1S/C12H10N2O7/c15-9-2-1-7(5-8(9)14(19)20)6-12(18)21-13-10(16)3-4-11(13)17/h1-2,5,15H,3-4,6H2

InChI Key

WXEZCVSZMLAVNV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Synonyms

4-hydroxy-3-nitrophenylacetyl-O-succinimide ester
NP-O-SU
NP-O-succinimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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